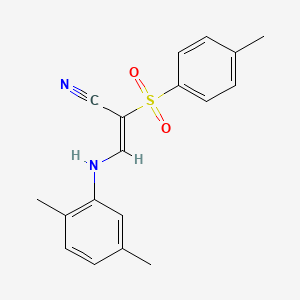

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile, more commonly known as DMPPS, is a synthetic organic compound that has recently been studied for its potential uses in scientific research. It is an organosulfur compound with an amide group and a nitrile group. DMPPS has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology, as well as in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Asymmetric Cyclopropanation

The compound's application in asymmetric cyclopropanation was explored in a study by Midura and Mikołajczyk (2002). They found that chiral vinyl p-tolyl sulfoxides undergo cyclopropanation with sulfur ylides in a highly diastereoselective manner. This process is relevant for synthesizing enantiomerically pure cyclopropane-phosphonic acids, which are analogs of the GABA B antagonist, phaclofen (Midura & Mikołajczyk, 2002).

Fluorescent Molecular Probes

Diwu et al. (1997) developed new fluorescent solvatochromic dyes, incorporating a dimethylamino group and a sulfonyl group in a 2,5-diphenyloxazole framework. This configuration created a "push-pull" electron transfer system, resulting in strong solvent-dependent fluorescence. Such compounds are valuable in developing ultra-sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

Protection against Excitotoxic Death

Lu and Mattson (2001) reported that dimethyl sulfoxide (DMSO), a related compound, can protect against excitotoxic death in hippocampal neurons. DMSO inhibited glutamate responses, suppressed calcium influx, and prevented excitotoxic neuronal death. This suggests potential therapeutic applications of DMSO and related compounds in neurodegenerative conditions (Lu & Mattson, 2001).

Enantioseparation in High-Performance Liquid Chromatography

Gegenava et al. (2014) studied the enantioseparation of chiral sulfoxides, which is significant for understanding the stereochemical properties of such compounds. They demonstrated successful separation of enantiomers using polysaccharide-based chiral columns, highlighting the chiral properties and potential applications of sulfoxide compounds (Gegenava et al., 2014).

Synthesis of Tryptophan Precursor

Tanaka, Yasuo, and Torii (1989) explored the transformation of 2-nitrotoluene, leading to the synthesis of a tryptophan precursor. This research indicates the potential of such compounds in synthesizing essential amino acids and related biochemicals (Tanaka, Yasuo, & Torii, 1989).

Eigenschaften

IUPAC Name |

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-13-5-8-16(9-6-13)23(21,22)17(11-19)12-20-18-10-14(2)4-7-15(18)3/h4-10,12,20H,1-3H3/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMCUUCKNXALSP-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(C=CC(=C2)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=C(C=CC(=C2)C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-Chloro-3-fluoropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2645738.png)

![4-Iodo-6-phenyldibenzo[b,d]furan](/img/structure/B2645741.png)

![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)

![N-(2-{4-[2-(4-ethylphenoxy)ethanesulfonamido]phenoxy}ethyl)acetamide](/img/structure/B2645747.png)